molecular formula C9H9ClO2 B3047258 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol CAS No. 136513-98-9

6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol

Cat. No. B3047258
CAS RN: 136513-98-9
M. Wt: 184.62 g/mol
InChI Key: ZQBMGHPJPAEEHF-UHFFFAOYSA-N
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Description

“6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol” is a chemical compound. It is also known as Chroman, 3,4-Dihydro-2H-1-benzopyran, Benzopyran, 3,4-dihydro, and Dihydrobenzopyran . The CAS Registry Number for this compound is 493-08-3 .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol” can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 134.1751 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Chloro-2,3-dihydro-4H-1-benzopyran-2-carboxylic acid and its isomers have been synthesized, showing potential as rigid analogues of clofibric acid, a metabolite of the antilipidemic drug clofibrate. These compounds have been resolved into optical antipodes with established absolute configurations, highlighting their significance in stereochemistry and potential pharmaceutical applications (Loiodice et al., 1995).

Pharmacological Applications

  • Derivatives of 3,4-dihydro-2H-1-benzopyran-3-ol have been identified as potent coronary vasodilators. These compounds, particularly JTV-506, show selective effects on coronary blood flow without significant changes in systemic blood pressure and heart rate, indicating their potential in treating cardiovascular conditions (Cho et al., 1996).

Catalytic and Synthetic Applications

  • N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient catalyst in aqueous media for synthesizing derivatives like 4H-pyran, showcasing its role in green chemistry and organic synthesis (Khazaei et al., 2015).

Potential Biological Activities

  • Benzopyran derivatives, including those related to 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol, have been synthesized with potential antihypertensive activities. These compounds have been shown to lower blood pressure effectively, suggesting their use in hypertension management (Evans et al., 1983; Evans et al., 1984).

Novel Compound Synthesis

  • A study reported the synthesis of a new benzopyran derivative, highlighting the diverse chemical modifications possible with benzopyran structures. This indicates the versatility of 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol derivatives in synthesizing novel compounds (Zheng et al., 2016).

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBMGHPJPAEEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438865
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol

CAS RN

136513-98-9
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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